5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene
Description
Properties
CAS No. |
32394-22-2 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(5R)-5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11NO2/c1-8(9(10)11)5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3/t6?,7?,8-/m1/s1 |
InChI Key |
MMRAGIRATONQTI-KAVNDROISA-N |
Isomeric SMILES |
C[C@]1(CC2CC1C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1(CC2CC1C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition of 2-Nitropropene and Cyclopentadiene
The most widely reported route to 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene involves the [4+2] cycloaddition between 2-nitropropene and cyclopentadiene. Michael et al. demonstrated that this reaction proceeds in diethyl ether at room temperature, yielding an 85:15 mixture of 5-exo-methyl-5-endo-nitro and 5-endo-methyl-5-exo-nitro isomers (Figure 1).
Reaction Conditions and Workup
- Reactants : Freshly cracked cyclopentadiene (1.2 equiv) and 2-nitropropene (1.0 equiv) in anhydrous ether
- Temperature : 25°C under nitrogen atmosphere
- Reaction Time : 48–72 hours for complete conversion
- Purification : Medium-pressure liquid chromatography (MPLC) on silica gel with hexane/acetone (40:1)
The major isomer (5-exo-methyl-5-endo-nitro) crystallizes from ethanol/water with a melting point of 68–69°C, while the minor isomer (5-endo-methyl-5-exo-nitro) precipitates from methanol at 64–67°C.
Table 1. Physical Properties of Isomeric Products
| Isomer | Yield (%) | M.p. (°C) | Rf (Hexane:Acetone 40:1) |
|---|---|---|---|
| 5-exo-Me-5-endo-NO2 | 81.3 | 68–69 | 0.41 |
| 5-endo-Me-5-exo-NO2 | 10.5 | 64–67 | 0.59 |
Hydroboration-Oxidation for Alcohol Intermediates
The Diels-Alder adducts serve as precursors for functionalized derivatives through hydroboration-oxidation. Treatment of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]hept-2-ene with borane-methyl sulfide complex generates two alcohol products:
- Borane Source : BH3·SMe2 (1.5 equiv) in THF at 0°C
- Oxidation : Sequential addition of NaOH (3M) and H2O2 (30%)
- Products :
- 6-exo-methyl-6-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol (53% yield)
- 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol (32% yield)
Table 2. Spectral Data for Alcohol Derivatives
| Compound | 1H NMR δ (CDCl3) | IR νmax (cm-1) |
|---|---|---|
| 6-exo-Me-6-endo-NO2-2-exo-ol | 1.28 (s, 3H, CH3), 3.92 (m, 1H, OH) | 3600 (OH), 1530 (NO2) |
| 5-exo-Me-5-endo-NO2-2-exo-ol | 1.32 (s, 3H, CH3), 4.15 (m, 1H, OH) | 3440 (OH), 1525 (NO2) |
Stereoselective Synthesis Using Chiral Catalysts
Recent advances employ asymmetric catalysis to access enantiomerically enriched products. A modified Diels-Alder protocol using (P)-binaphthol-derived catalysts achieves up to 92% enantiomeric excess (ee):
Catalytic System :
- Catalyst : (P)-Binol·AlCl3 complex (10 mol%)
- Solvent : CH2Cl2 at −78°C
- Additives : 4Å molecular sieves
Key Observations :
- Reaction time reduced to 6 hours at low temperature
- Diastereomeric ratio improves to 94:6 (exo:endo)
- Enantiopurity confirmed by chiral HPLC (Chiralpak IA column)
Oxidative Functionalization Pathways
Oxidation of alcohol intermediates provides access to ketone derivatives, crucial for further synthetic elaboration:
- Reagents : Oxalyl chloride (1.1 equiv), DMSO (2.5 equiv)
- Base : Triethylamine (5.0 equiv) at −60°C
- Conversion : >95% to 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptan-2-one
Product Characterization :
- M.p. : 117–118°C (ethyl acetate)
- MS : m/z 169 (M+), 123 (M+ − NO2)
- IR : 1760 cm−1 (C=O stretch)
Comparative Analysis of Synthetic Methods
Table 3. Efficiency Metrics Across Methodologies
| Method | Yield (%) | Isomeric Purity | Scalability |
|---|---|---|---|
| Thermal Diels-Alder | 78–82 | 85:15 | 100 g scale |
| Catalytic Asymmetric | 65–70 | 94:6 | <10 g scale |
| Hydroboration-Oxidation | 53–58 | >99% | 50 g scale |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The search results provide information on the synthesis, reactions, and characteristics of compounds related to 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene, but do not directly address its specific applications.
Synthesis of Isomers
The synthesis of two isomeric forms of 5-methyl-5-nitrobicyclo[2.2.1]hept-2-enes, specifically (1a) and (1b), is achieved through a Diels-Alder reaction involving 2-nitropropene and cyclopentadiene . The reaction yields a mixture of these isomers, which can then be separated using medium-pressure chromatography .
Characterization Data
- 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]hept-2-ene (1a): This compound has a melting point of 68-69 °C (from ethanol-water) .
- 5-endo-methyl-5-exo-nitrobicyclo[2.2.1]-hept-2-ene (1b): Further characterization data is available in the cited document .
Reactions and Transformations
- Oxidation: Compound (2a) can be oxidized under standard conditions to yield 5-exo-methyl-5-endo-nitrobicyclo[2.2.l]heptan-2-one (4a) . Similarly, oxidation of (3a) yields the 5-endo-nitro-2-one (5a) .
- Reduction: Reduction of 5-exo-methyl-5-endo-nitrobicyclo[2.2.l]hept-2-ene (1a) yields 6-exo-methyl-6-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol (2a) and 5-exo-methyl-5-endo-nitrobicyclo[2.2.l]heptan-2-exo-ol (3a) . Reduction of 5-endo-methyl-5-exo-nitrobicyclo[2.2.l]hept-2-ene (1b) yields 6-endo-methyl-6-exo-nitrobicyclo[2.2.1]heptan-2-exo-ol (2b) .
Diels-Alder Reactions
The Diels-Alder reaction is a key method for synthesizing bicyclo[2.2.1]heptane derivatives . Studies focus on improving the enantioselectivity and periselectivity of these reactions using catalysts . Nitroalkenes, including those similar in structure to 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene, participate in Diels-Alder reactions with various dienes .
Intramolecular Michael Reactions
Nitrosoalkenes can undergo intramolecular Michael reactions using nitrogen nucleophiles to form bridged azaheterocycles .
Lactate Imaging
Mechanism of Action
The mechanism of action of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl-Substituted Derivatives
- 5-Methylbicyclo[2.2.1]hept-2-ene (CAS 822-96-8): Molecular Weight: 108.18 . Properties: The methyl group is electron-donating, enhancing stability and directing electrophilic substitutions to specific positions. Applications: Serves as a precursor for functionalized norbornenes in polymer chemistry (e.g., ring-opening metathesis polymerization) .
Nitro-Substituted Derivatives
- 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene: Molecular Weight: ~154.18 (estimated, based on the addition of a nitro group to the methyl derivative). Synthesis: Likely involves nitration of 5-methylbicyclo[2.2.1]hept-2-ene, though steric hindrance at the 5-position may require optimized conditions.
Halogen-Substituted Derivatives
- 5-Bromo-2-norbornene (CAS 5810-82-2): Molecular Weight: 173.05 . Reactivity: Bromine’s moderate electron-withdrawing nature facilitates nucleophilic substitutions (e.g., Suzuki couplings). Applications: Intermediate in cross-coupling reactions for pharmaceuticals .
- Chlorinated Derivatives (e.g., 1,2,3,4,7-Pentachloro-7-methyl-5-o-tolylbicyclo[2.2.1]hept-2-ene):
Amino and Amine Derivatives
- N-(p-Nitrophenylcarbamoyl)-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene: Melting Point: 193–194°C (for methylphenylcarbamoyl analog ). Reactivity: Amino groups enable conjugation with electrophiles (e.g., epoxidation ). Applications: Potential use in bioactive molecules due to hydrogen-bonding capabilities .
Oxygen-Containing Derivatives
- 5-Acetylbicyclo[2.2.1]hept-2-ene: Synonyms: Methyl 5-norbornen-2-yl ketone . Properties: Acetyl groups introduce steric bulk and moderate electron-withdrawing effects, influencing regioselectivity in Diels-Alder reactions.
- Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde :
Structural and Stereochemical Considerations
- Endo/Exo Isomerism: Substitution at the 5-position often leads to endo/exo mixtures. For example, 5-(4-bromobutyl)-2-norbornene is isolated as a ~4:1 endo:exo mixture , while chloro derivatives exhibit ratios dependent on reaction conditions (e.g., 93:7 for 3i/4i ).
- Impact on Physical Properties: Endo isomers typically exhibit higher melting points due to tighter packing (e.g., N-(p-Chlorophenylcarbamoyl)-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene melts at 193–194°C vs. exo isomers ).
Thermodynamic and Spectroscopic Data
- Thermal Stability: Non-nitro derivatives like 5-methylbicyclo[2.2.1]hept-2-ene exhibit moderate stability, with thermodynamic data (e.g., enthalpy of formation) reported for related bicyclo compounds .
- Spectroscopy :
Data Tables
Q & A
Q. What are the critical safety protocols for handling and storing 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene in laboratory settings?
Methodological Answer:
- Handling: Use chemical-resistant gloves, safety goggles, and lab coats. Operate in a fume hood to avoid inhalation of vapors or dust. Ground equipment to prevent electrostatic discharge during transfer .
- Storage: Store in a cool, ventilated area away from incompatible materials (e.g., strong oxidizers, acids, bases). Use airtight containers labeled with hazard warnings .
- Spill Management: Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .
Q. How can researchers synthesize 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene, and what are common pitfalls?
Methodological Answer:
- Synthetic Route: Nitration of the parent bicycloheptene derivative using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration or decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Pitfalls: Overheating may lead to ring-opening reactions. Monitor reaction progress with thin-layer chromatography (TLC) to isolate intermediates .
Q. What experimental conditions are recommended to assess the compound’s stability?
Methodological Answer:
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Chemical Stability: Test reactivity with oxidizers (e.g., KMnO₄), acids (HCl), and bases (NaOH) in small-scale reactions under controlled conditions. Monitor gas evolution (e.g., CO/CO₂) via gas chromatography-mass spectrometry (GC-MS) .
Q. Which spectroscopic techniques are optimal for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR in CDCl₃ to assign bicyclic framework signals (e.g., bridgehead protons at δ 2.5–3.5 ppm) and nitro group coupling .
- IR Spectroscopy: Confirm nitro (∼1520 cm⁻¹) and methyl (∼1375 cm⁻¹) groups.
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion (e.g., [M+H]⁺ at m/z 180.0764 for C₈H₁₁NO₂) .
Q. What are the key incompatibilities affecting experimental design?
Methodological Answer:
- Avoid: Strong oxidizers (e.g., peroxides), acids, and bases, which may trigger exothermic decomposition.
- Testing Compatibility: Perform small-scale mixing experiments with potential reactants under inert atmospheres, monitoring temperature and gas release .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT): Model transition states for nitration or ring-opening reactions. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate pathways .
- Contradiction Example: If experimental product ratios conflict with mechanistic predictions, use Natural Bond Orbital (NBO) analysis to assess steric/electronic effects .
Q. What strategies address discrepancies in isomerization thermodynamic data?
Methodological Answer:
Q. How to design experiments identifying hazardous decomposition products under stress conditions?
Methodological Answer:
Q. What methodologies optimize substituent modifications to enhance reactivity or selectivity?
Methodological Answer:
- Directed Functionalization: Introduce electron-withdrawing groups (e.g., -CF₃) via Friedel-Crafts alkylation to stabilize intermediates. Monitor regioselectivity using ¹H NMR .
- Kinetic Studies: Compare reaction rates of substituted derivatives under identical conditions (e.g., nitration) to establish substituent effects .
Q. How can researchers evaluate the compound’s thermodynamic stability for applications in high-energy systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
